molecular formula C32H39NO9 B1248534 Pyripyropene M

Pyripyropene M

Cat. No. B1248534
M. Wt: 581.7 g/mol
InChI Key: ITDVTMCRPJUGMC-YZTWSDSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyripyropene M is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

1. Pyripyropene Biosynthesis and Molecular Structure

Pyripyropene M, a compound isolated from Aspergillus fumigatus, has been a subject of interest due to its potent inhibition against acyl-CoA: cholesterol acyltransferase activity. The pyripyropene series, including pyripyropene M, are characterized by a pyridino-alpha-pyrone sesquiterpene core, which has been the focus of extensive structural elucidation. This compound has shown notable potency, with an IC50 value of 3.80 μM in rat liver microsomes (Tomoda et al., 1996). The biosynthetic pathway of pyripyropenes has also been a key area of research, highlighting the role of cytochrome P450 monooxygenase genes in hydroxylation processes during biosynthesis (Hu et al., 2011).

2. Insecticidal Properties

Pyripyropene M and its analogs have shown significant insecticidal properties, particularly against sucking pests such as aphids and whiteflies. These compounds are being explored as potential agricultural insecticides due to their narrow insecticidal spectrum but high efficacy against targeted pests (Goto et al., 2019). The synthesis and modification of pyripyropene structures have been investigated to enhance their insecticidal activity and develop effective pest-control solutions.

3. Potential Anti-Atherosclerotic Applications

There has been research into the potential of pyripyropene M as an anti-atherosclerotic agent. Pyripyropene A, a closely related compound, has been studied for its efficacy in reducing hypercholesterolemia and atherosclerosis in murine models, indicating a possible pathway for pyripyropene M in similar therapeutic applications (Ohshiro et al., 2011).

4. ACAT Inhibition and Cholesterol Metabolism

The inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) by pyripyropene M suggests its potential role in modulating cholesterol metabolism. This property is significant in the context of developing new cholesterol-lowering agents, with pyripyropene M exhibiting promising results in in vitro studies (Kim et al., 1994).

properties

Product Name

Pyripyropene M

Molecular Formula

C32H39NO9

Molecular Weight

581.7 g/mol

IUPAC Name

[(1R,2S,5S,6R,7R,9S,10S)-5-acetyloxy-6-(acetyloxymethyl)-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] propanoate

InChI

InChI=1S/C32H39NO9/c1-7-28(36)41-27-15-24-30(4,11-10-26(39-19(3)35)31(24,5)17-38-18(2)34)25-13-21-23(42-32(25,27)6)14-22(40-29(21)37)20-9-8-12-33-16-20/h8-9,12,14,16,24-27H,7,10-11,13,15,17H2,1-6H3/t24-,25-,26+,27+,30+,31+,32+/m1/s1

InChI Key

ITDVTMCRPJUGMC-YZTWSDSCSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@](CC[C@@H]([C@@]2(C)COC(=O)C)OC(=O)C)([C@@H]3[C@@]1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C

Canonical SMILES

CCC(=O)OC1CC2C(CCC(C2(C)COC(=O)C)OC(=O)C)(C3C1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C

synonyms

pyripyropene M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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